molecular formula C17H23NO8Se B148064 Padspo CAS No. 131569-90-9

Padspo

Cat. No.: B148064
CAS No.: 131569-90-9
M. Wt: 448.3 g/mol
InChI Key: WTKIVOYWMLCUAQ-CXECBNLGSA-N
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Description

Padspo is a complex organic compound with the molecular formula C17H23NO8Se It is characterized by the presence of a phenyl group, an acetamido group, and a selenononulopyranosid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Padspo typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the selenononulopyranosid ring, the introduction of the acetamido group, and the attachment of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Padspo can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenononulopyranosid ring to its corresponding selenide.

    Substitution: The acetamido and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Padspo has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, such as enzyme interactions and cellular signaling pathways.

    Industry: Used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of Padspo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Padspo derivatives: Compounds with slight modifications to the original structure, such as different substituents on the phenyl or acetamido groups.

    Selenononulopyranosid analogs: Compounds with similar selenononulopyranosid rings but different functional groups attached.

Uniqueness

This compound stands out due to its specific combination of functional groups and the presence of selenium, which imparts unique chemical and biological properties

Properties

CAS No.

131569-90-9

Molecular Formula

C17H23NO8Se

Molecular Weight

448.3 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylselanyl-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C17H23NO8Se/c1-9(20)18-13-11(21)7-17(16(24)25,27-10-5-3-2-4-6-10)26-15(13)14(23)12(22)8-19/h2-6,11-15,19,21-23H,7-8H2,1H3,(H,18,20)(H,24,25)/t11-,12+,13+,14+,15+,17-/m0/s1

InChI Key

WTKIVOYWMLCUAQ-CXECBNLGSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)[Se]C2=CC=CC=C2)O

Key on ui other cas no.

131569-90-9

Synonyms

(phenyl 5-acetamido-3,5-dideoxy-2-selenononulopyranosid)onic acid
(phenyl 5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-2-selenononulopyranosid)onic acid
PADSPO

Origin of Product

United States

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